molecular formula C18H17N5O2 B1208898 4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine

4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B1208898
M. Wt: 335.4 g/mol
InChI Key: SNAHHWCKTZHBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(3-methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine is a member of benzimidazoles.

Scientific Research Applications

Anticancer Research

A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of derivatives similar to the compound , showing good to moderate anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Bektaş et al. (2007) explored the synthesis of triazole derivatives, closely related to the compound, and found them to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Photoinduced Molecular Rearrangements

Research by Buscemi, Vivona, and Caronna (1996) involved the study of photochemistry of certain oxadiazoles, which are structurally similar to the compound, leading to the formation of various heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).

Anti-Salmonella Typhi Activity

Salama (2020) synthesized oxadiazole derivatives with significant antibacterial activity against Salmonella typhi, indicating potential applications in combating this pathogen (Salama, 2020).

Nematocidal Activity

A study by Liu et al. (2022) on oxadiazole derivatives containing thiadiazole amide showed promising nematocidal activity, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Coordination Compounds in Cancer Research

Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole ligands, structurally related to the compound, showing activity against various cancer cell lines (Ghani & Mansour, 2011).

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[1-[(3-methoxy-4-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C18H17N5O2/c1-11-7-8-12(9-15(11)24-2)10-23-14-6-4-3-5-13(14)20-18(23)16-17(19)22-25-21-16/h3-9H,10H2,1-2H3,(H2,19,22)

InChI Key

SNAHHWCKTZHBIF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
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4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
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4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
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4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine

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